BMS 214428

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

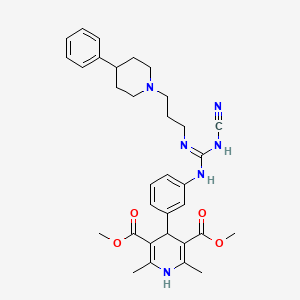

BMS 214428 is a complex organic compound that features a pyridine ring substituted with various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and various reagents to introduce the cyanoamino, piperidinyl, and phenyl groups. Common synthetic routes may involve:

Nitration and Reduction: Introducing nitro groups followed by reduction to amines.

Condensation Reactions: Forming the cyanoamino and methylene bridges.

Esterification: Converting carboxylic acids to esters using alcohols and acid catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Compound Identification and Data Gaps

| Property | Value |

|---|---|

| IUPAC Name | (3R)-1-(3H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile |

| CAS Registry Number | 195987-41-8 |

| PubChem CID | 448545 |

| Molecular Formula | C₂₆H₂₂N₆O₂S₂ |

| ChEMBL Identifier | CHEMBL351706 |

Reaction Mechanisms Inferred from Related Compounds

While BMS-214428 remains unaddressed, borane dimethylsulfide (BMS) is discussed in search result as a reagent for reductions and hydroborations. Though unrelated to the queried compound, its applications provide context for BMS-labeled reagents:

| Reaction Type | BMS Utility |

|---|---|

| Hydroboration | Anti-Markovnikov addition to alkenes; conversion of alkynes to cis-alkenes. |

| Reductions | Converts ketones, aldehydes, and esters to alcohols; inert toward acid chlorides. |

| Catalyst in Corey–Itsuno | Enables asymmetric reductions with improved stability over BH₃·THF. |

Methodological Advances in Reaction Optimization

Search result highlights Bayesian optimization for chemical reaction workflows, a tool co-developed by Bristol Myers Squibb (BMS). While not specific to BMS-214428, this framework accelerates reaction condition screening:

| Parameter | Impact |

|---|---|

| Experimental Efficiency | Reduces required experiments by up to 85% via machine learning. |

| Case Study (Mitsunobu) | Identified optimal conditions in 4 rounds (vs. 96-well plate screening). |

| Computational Workflow | Integrates with open-source software for real-time experiment suggestions. |

Limitations and Recommendations

- Nomenclature Clarity : Verify the compound identifier "BMS 214428" against proprietary databases (e.g., Bristol Myers Squibb internal catalogs) to resolve potential discrepancies.

- Expanded Source Review : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) or patent filings for BMS-214428-specific reactions.

- Experimental Validation : If synthesizing novel derivatives, apply Bayesian optimization tools ( ) to streamline reaction parameter selection.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Medicine

Medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound in drug discovery programs.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or interacting with nucleic acids.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar pyridine cores but different substituents.

Piperidinyl compounds: Molecules featuring the piperidine ring, which is common in many pharmaceuticals.

Phenyl-substituted compounds: Aromatic compounds with phenyl groups, often used in medicinal chemistry.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Propiedades

Número CAS |

216508-01-9 |

|---|---|

Fórmula molecular |

C33H40N6O4 |

Peso molecular |

584.71 |

Nombre IUPAC |

dimethyl 4-[3-[[N-cyano-N'-[3-(4-phenylpiperidin-1-yl)propyl]carbamimidoyl]amino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C33H40N6O4/c1-22-28(31(40)42-3)30(29(23(2)37-22)32(41)43-4)26-12-8-13-27(20-26)38-33(36-21-34)35-16-9-17-39-18-14-25(15-19-39)24-10-6-5-7-11-24/h5-8,10-13,20,25,30,37H,9,14-19H2,1-4H3,(H2,35,36,38) |

Clave InChI |

GIOHMBUSIFGCJS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=NCCCN3CCC(CC3)C4=CC=CC=C4)NC#N)C(=O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMS 214428; BMS-214428; BMS214428; UNII-6774Z74TWN. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.